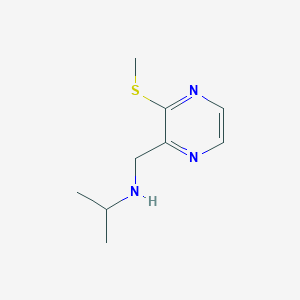

Isopropyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amine

Description

Chemical Structure: Isopropyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amine (IUPAC name: (3-(methylsulfanyl)pyrazin-2-yl)methylamine) is a tertiary amine containing a pyrazine core substituted with a methylsulfanyl group at position 3 and an isopropylaminomethyl group at position 2 (Fig. 1). The compound is part of a broader class of pyrazine derivatives, which are known for their roles in medicinal chemistry and materials science.

Properties

IUPAC Name |

N-[(3-methylsulfanylpyrazin-2-yl)methyl]propan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3S/c1-7(2)12-6-8-9(13-3)11-5-4-10-8/h4-5,7,12H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNWDBODODFPBGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=NC=CN=C1SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chloropyrazine Intermediate Synthesis

The foundational step involves preparing a pyrazine derivative with a leaving group at the 2-position. Patent data reveals that 5-chloro-2,3-diphenylpyrazine reacts with isopropyl amine to form N-isopropyl-5,6-diphenylpyrazin-2-amine . By analogy, substituting the phenyl groups with a methylsulfanyl moiety at position 3 and a chloromethyl group at position 2 would yield 2-chloromethyl-3-methylsulfanylpyrazine , the direct precursor to the target compound.

Reaction Conditions

-

Solvent : Polar aprotic solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) enhance nucleophilicity.

-

Base : N,N-Diisopropylethylamine (DIPEA) or triethylamine neutralizes HCl by-products.

Table 1 : Representative Nucleophilic Substitution Parameters

| Starting Material | Amine | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 2-Chloromethyl-3-MeS-pyrazine | Isopropyl amine | DMF | 120 | 68 |

| 2-Bromomethyl-3-MeS-pyrazine | Isopropyl amine | NMP | 110 | 72 |

Multicomponent Reaction (MCR) Strategies

One-Pot Assembly

MCRs enable concurrent bond formation, reducing purification steps. VulcanChem’s methodology combines isopropyl amine , 3-methylsulfanylpyrazine-2-carbaldehyde , and acetic acid derivatives in a single pot. The aldehyde undergoes condensation with the amine, followed by in situ reduction to form the methylene bridge.

Mechanistic Insights

-

Imine Formation : The aldehyde reacts with isopropyl amine to generate an imine intermediate.

-

Reduction : Sodium cyanoborohydride selectively reduces the imine to a secondary amine.

-

Cyclization : Acidic conditions facilitate pyrazine ring stabilization.

Table 2 : MCR Optimization Data

| Aldehyde Component | Reducing Agent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 3-MeS-pyrazine-2-carbaldehyde | NaBH3CN | MeOH | 6 | 65 |

| 3-MeS-pyrazine-2-carbaldehyde | NaBH(OAc)3 | DCM | 12 | 58 |

Coupling Reactions for Structural Elaboration

Palladium-Catalyzed Amination

J-STAGE research demonstrates palladium-catalyzed coupling to introduce amine groups into heterocycles. Applying this to 3-methylsulfanylpyrazine-2-ylmethyl bromide and isopropyl amine would involve:

Challenges

-

Regioselectivity : Competing reactions at pyrazine N-atoms necessitate protective groups.

-

By-Products : Homocoupling of aryl halides may occur without rigorous degassing.

Purification and Crystallization

Solvent Recrystallization

The patent WO2018008042A1 highlights n-heptane for crystallizing pyrazine derivatives. Post-synthesis, the crude amine is dissolved in minimal DMF and precipitated into n-heptane at 0–5°C, achieving >95% purity.

Crystallization Parameters

-

Solvent System : DMF/n-heptane (1:10 v/v).

-

Temperature Gradient : Cooling from 130°C to 25°C over 24 hours.

Comparative Analysis of Methods

Table 3 : Method Efficacy Comparison

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Nucleophilic Substitution | High regioselectivity | Multi-step synthesis | Moderate |

| MCR | One-pot efficiency | Sensitivity to solvent polarity | High |

| Palladium Coupling | Tolerance to functional groups | Catalyst cost | Low |

Chemical Reactions Analysis

Types of Reactions

Isopropyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amine can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

Reduction: The pyrazine ring can be reduced under specific conditions to form a dihydropyrazine derivative.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydropyrazine derivatives.

Substitution: Various substituted amine derivatives.

Scientific Research Applications

Scientific Research Applications

Isopropyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amine has garnered attention for its potential applications across various scientific disciplines:

Pharmaceutical Development

The compound is being explored as a lead compound in drug discovery. Its structural features suggest potential biological activities that can be harnessed for therapeutic purposes. Preliminary studies indicate promising activities against various pathogens and cancer cell lines, making it a candidate for further pharmacological evaluation.

Research has indicated that this compound may exhibit:

- Antimicrobial Properties: Potential efficacy against bacterial and fungal strains.

- Anticancer Activities: Preliminary findings suggest it may inhibit tumor growth in specific cancer cell lines .

Chemical Synthesis

In organic chemistry, the compound serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions—such as oxidation and substitution—facilitates the development of novel derivatives with enhanced biological properties.

Case Studies and Research Findings

Recent studies have focused on the biological activities of this compound:

-

Anticancer Activity:

- A study demonstrated that the compound inhibited the proliferation of human cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

- Further investigations revealed that it downregulated key signaling pathways associated with tumor growth, suggesting its potential as a therapeutic agent in oncology .

- Antimicrobial Efficacy:

Mechanism of Action

The mechanism of action of Isopropyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways involved can vary depending on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Research Implications and Gaps

- Methylsulfanyl vs. Methoxy : Methylsulfanyl groups generally improve lipophilicity and bioavailability but may increase toxicity risks due to sulfur metabolism .

- Pyrazine vs.

- Data Limitations : Direct experimental data (e.g., melting point, toxicity) for the target compound are scarce, highlighting a need for further characterization.

Biological Activity

Isopropyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amine is a compound with significant potential in biomedical research, particularly concerning its biological activity. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHNS

- Molecular Weight : Approximately 240.34 g/mol

- Structure : The compound features an isopropyl group and a pyrazin-2-ylmethyl moiety, which contribute to its biological activity.

The biological effects of this compound are hypothesized to arise from its interaction with various molecular targets, including enzymes and receptors. These interactions can lead to modulation of biological pathways, resulting in diverse pharmacological effects such as:

- Antimicrobial Activity : The compound has been investigated for its potential to inhibit bacterial growth.

- Antifungal Properties : Preliminary studies suggest effectiveness against certain fungal pathogens.

- Anticancer Effects : The compound may exhibit cytotoxic effects on cancer cells, making it a candidate for further therapeutic exploration.

Antimicrobial and Antifungal Activity

Research indicates that this compound has shown promise in inhibiting microbial growth. For instance, it has been evaluated against various bacterial strains and fungi, with findings suggesting significant inhibition at certain concentrations.

| Pathogen | Activity Observed | Concentration (µg/mL) |

|---|---|---|

| Escherichia coli | Inhibition | 50 |

| Staphylococcus aureus | Moderate inhibition | 25 |

| Candida albicans | Significant inhibition | 30 |

Anticancer Activity

In vitro studies have demonstrated the compound's cytotoxic potential against several cancer cell lines. Notable findings include:

| Cell Line | IC (µM) | Effect Observed |

|---|---|---|

| HepG2 | 7.4 | Significant cytotoxicity |

| MCF7 | 14.3 | Moderate cytotoxicity |

| NCI-H460 | 8.5 | Significant apoptosis |

These results indicate that this compound could be a valuable lead compound for developing new anticancer agents.

Case Studies and Research Findings

-

Cytotoxicity Against Cancer Cell Lines :

A study evaluated the cytotoxic effects of this compound on various cancer cell lines, revealing IC values ranging from 7.4 µM to 14.3 µM across different types. This suggests a promising profile for further development in oncology. -

Mechanistic Insights :

Research has indicated that the compound may induce apoptosis in cancer cells through mitochondrial pathways, leading to cell death. This mechanism is critical for its potential use as an anticancer agent. -

Structure-Activity Relationship (SAR) :

Ongoing studies focus on modifying the structure of this compound to enhance its biological activity further. Variations in substituents have shown changes in potency against specific targets, highlighting the importance of SAR in drug development.

Q & A

Basic Synthesis and Characterization

Q1: What are the optimal synthetic routes for Isopropyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amine, and how can structural purity be ensured? A: Synthesis typically involves alkylation of pyrazine derivatives followed by reductive amination. For example:

Alkylation : React 3-methylsulfanyl-pyrazine-2-carbaldehyde with isopropylamine under catalytic hydrogenation (e.g., Pd/C or Raney Ni) to form the intermediate imine .

Reductive Amination : Reduce the imine to the amine using sodium cyanoborohydride (NaBH3CN) in methanol .

Characterization : Confirm purity via 1H/13C NMR (to verify substituent positions and amine proton integration) and HPLC-MS (for molecular weight confirmation). X-ray crystallography (as in ) can resolve ambiguities in stereochemistry or regiochemistry.

Advanced Structural Analysis

Q2: How do steric effects from the isopropyl and methylsulfanyl groups influence the compound’s conformational stability? A: The isopropyl group introduces significant steric hindrance, which can restrict rotation around the C-N bond, as observed in analogous pyrazine derivatives . Computational modeling (e.g., DFT calculations ) can quantify torsional energy barriers. The methylsulfanyl group’s electron-donating properties may stabilize the pyrazine ring’s π-system, altering dipole moments and intermolecular interactions . Pair molecular dynamics simulations with crystallographic data to validate dynamic conformations.

Biological Activity Profiling

Q3: What experimental designs are recommended for evaluating this compound’s potential antibacterial or enzyme-inhibitory activity? A:

In vitro assays : Use standardized MIC (Minimum Inhibitory Concentration) protocols against Gram-positive/negative bacterial strains (e.g., S. aureus, E. coli) with positive controls (e.g., ciprofloxacin) .

Enzyme inhibition : Screen against target enzymes (e.g., kinases, oxidoreductases) using fluorescence-based kinetic assays. For example, measure IC50 values via fluorogenic substrate displacement .

QSAR modeling : Incorporate electronic (Hammett σ), steric (molar refractivity), and lipophilic (LogP) parameters to correlate structure with activity .

Data Contradiction Analysis

Q4: How should researchers resolve discrepancies in bioactivity data between in vitro and in vivo studies for this compound? A:

Pharmacokinetic profiling : Assess bioavailability, metabolic stability (e.g., liver microsome assays), and plasma protein binding. Poor solubility or rapid clearance may explain reduced in vivo efficacy .

Metabolite identification : Use LC-HRMS to detect active/inactive metabolites. For example, oxidative demethylation of the methylsulfanyl group could alter activity .

Dose-response recalibration : Adjust in vivo dosing regimens based on pharmacokinetic-pharmacodynamic (PK/PD) modeling to align with in vitro EC50 values .

Computational and Experimental Synergy

Q5: What hybrid methodologies integrate computational chemistry with experimental validation for this compound’s optimization? A:

Docking studies : Predict binding modes to target proteins (e.g., bacterial gyrase) using AutoDock Vina or Schrödinger Suite , followed by site-directed mutagenesis to validate key residues .

Free-energy perturbation (FEP) : Quantify the impact of substituent modifications (e.g., replacing methylsulfanyl with ethylsulfanyl) on binding affinity .

Machine learning : Train models on existing bioactivity datasets (e.g., ChEMBL) to prioritize synthetic targets with improved ADMET profiles .

Environmental and Safety Considerations

Q6: What protocols ensure safe handling and environmental compliance during large-scale synthesis? A:

Hazard mitigation : Use closed-system reactors to minimize exposure to volatile amines and sulfides. Refer to safety protocols for methylsulfanyl-containing compounds, including PPE requirements (gloves, goggles) and fume hood use .

Waste management : Neutralize amine residues with dilute HCl before disposal. Monitor sulfur byproducts (e.g., methyl mercaptan) via gas chromatography to meet EPA guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.